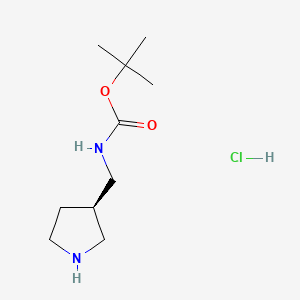
(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride” is a chemical compound. It is also known as "methyl N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride" . It has a molecular weight of 180.63 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Synthesis Analysis
The synthesis of such compounds often involves the use of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Physical And Chemical Properties Analysis
The compound is typically in the form of a powder . It has a molecular weight of 180.63 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Metabolic Stability and Drug Design
The metabolic hydrolysis of medicinal carbamates, including compounds like (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, is a significant area of study. Research on the qualitative relationship between molecular structure and metabolic stability has shown trends in the metabolic lability of carbamates. This information is crucial for designing carbamates as drugs or prodrugs with desired metabolic profiles (Vacondio, Silva, Mor, & Testa, 2010).
Synthesis of N-Heterocycles
The compound has been utilized in the synthesis of N-heterocycles, leveraging chiral sulfinamides for stereoselective synthesis. The methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutic compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental and Health Considerations
Research on ethyl carbamate (a related compound) in foods and beverages has raised health concerns due to its carcinogenic potential. This research indirectly highlights the importance of understanding the chemical properties and impacts of related carbamates, including (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, in environmental and health contexts (Weber & Sharypov, 2009).
Biodegradation and Environmental Fate
Studies on the biodegradation and fate of related compounds, like ethyl tert-butyl ether (ETBE), in soil and groundwater have identified microorganisms capable of degrading these substances. This research is pertinent for understanding the environmental behavior of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride and its potential biodegradation pathways (Thornton et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride, is extensively used in medicinal chemistry. Research has shown that pyrrolidine derivatives exhibit significant bioactivity, making them valuable in the development of new therapeutic agents. The review by Li Petri et al. underscores the versatility and importance of the pyrrolidine scaffold in drug discovery, highlighting its application in the design of biologically active compounds (Li Petri et al., 2021).
Propriétés
IUPAC Name |
tert-butyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUDEPABMRKFFT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662558 |
Source


|
| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217858-20-2 |
Source


|
| Record name | tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

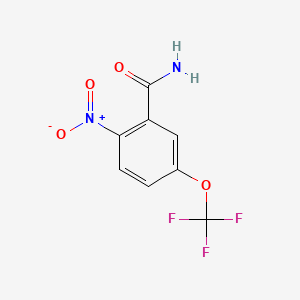

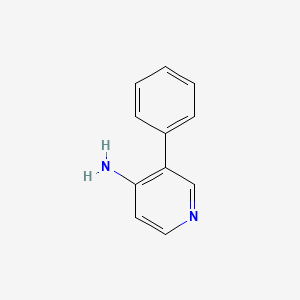
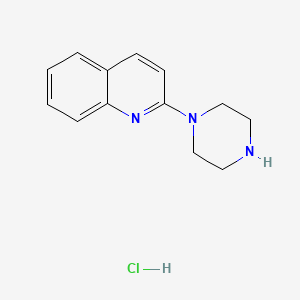
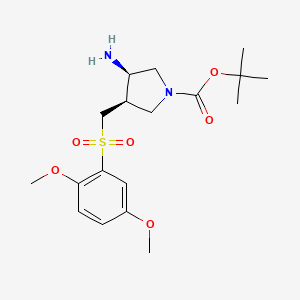
![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)
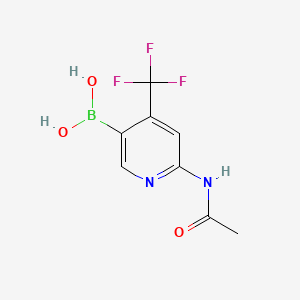

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)


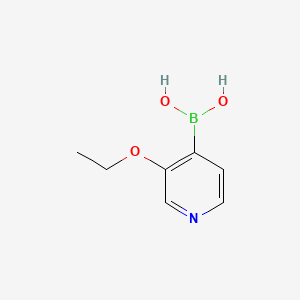
![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)
